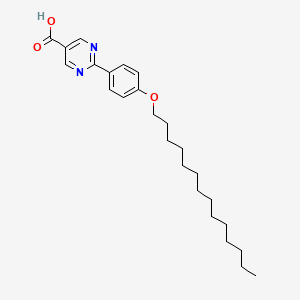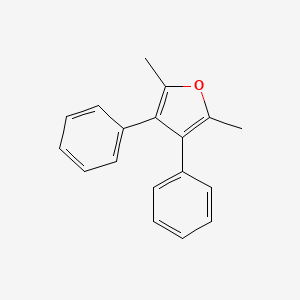![molecular formula C28H19N3 B12910413 (2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine CAS No. 63920-56-9](/img/structure/B12910413.png)
(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine: is a complex organic compound characterized by its unique structure, which includes naphthalene and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of naphthylamine derivatives with indole-2-carboxaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or transition metal complexes to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene or indole rings are functionalized with various substituents using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, nitro groups, Lewis acids, and solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized naphthalene or indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active molecules. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In the industrial sector, N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds share the naphthalene moiety and are known for their role as ligands in catalytic reactions.
Indole-3-carbinol: Another indole derivative with applications in medicinal chemistry and cancer research.
Naphthalene-1-ylamine: A simpler naphthalene derivative used in organic synthesis.
Uniqueness: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is unique due to its combination of naphthalene and indole structures, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
63920-56-9 |
|---|---|
Molekularformel |
C28H19N3 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-3-naphthalen-1-yliminoindol-2-amine |
InChI |
InChI=1S/C28H19N3/c1-3-13-21-19(9-1)11-7-17-24(21)29-27-23-15-5-6-16-26(23)31-28(27)30-25-18-8-12-20-10-2-4-14-22(20)25/h1-18H,(H,29,30,31) |
InChI-Schlüssel |
UYLLZZCAAJKKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC4=CC=CC=C4C3=NC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





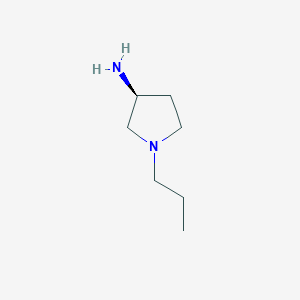
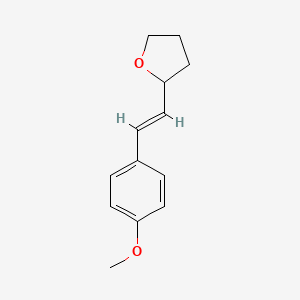
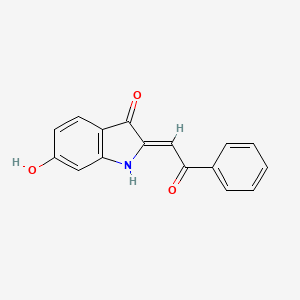
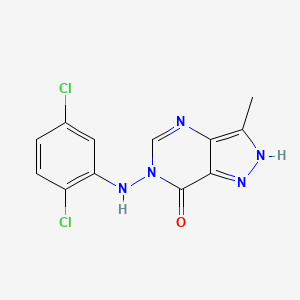

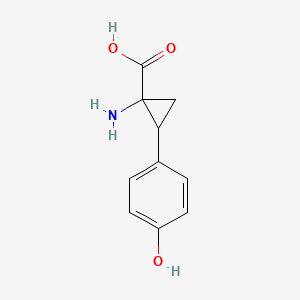
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)

